molecular formula C13H12N2O B1662003 2-Hydroxybenzaldehyde phenylhydrazone CAS No. 614-65-3

2-Hydroxybenzaldehyde phenylhydrazone

Cat. No.: B1662003
CAS No.: 614-65-3
M. Wt: 212.25
InChI Key: SERARPRVBWDEBA-GXDHUFHOSA-N
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Description

2-Hydroxybenzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂O. It is known for its application as a highly selective fluorescent probe for detecting lead (II) ions. This compound is particularly significant in environmental and biological contexts due to its ability to interact selectively with lead ions, which are toxic and prevalent pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzaldehyde phenylhydrazone is synthesized through the condensation reaction between salicylaldehyde and phenylhydrazine. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for salicylaldehyde phenylhydrazone are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to optimize efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzaldehyde phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxybenzaldehyde phenylhydrazone has several scientific research applications, including:

Comparison with Similar Compounds

  • 2-Hydroxybenzaldehyde phenylhydrazone
  • 4-Nitrosalicylaldehyde phenylhydrazone
  • Benzaldehyde phenylhydrazone

Comparison: this compound is unique due to its high selectivity and sensitivity for lead (II) ions compared to other similar compounds. While other phenylhydrazones may also form complexes with metal ions, salicylaldehyde phenylhydrazone exhibits a significantly higher fluorescence enhancement and selectivity for lead (II) ions, making it particularly valuable for environmental and biological applications .

Properties

IUPAC Name

2-[(E)-(phenylhydrazinylidene)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERARPRVBWDEBA-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-65-3, 1271144-56-9
Record name Salicylaldehyde phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzaldehyde phenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-2-((2-phenylhydrazono)methyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLALDEHYDE PHENYLHYDRAZONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Salicylaldehyde phenylhydrazone (C13H12N2O) has a molecular weight of 212.25 g/mol. Spectroscopic data, including IR, UV, 1H-NMR, and 13C-NMR, have been used to confirm its structure. [, , ]

A: Salicylaldehyde phenylhydrazone acts as a bidentate ligand, coordinating to metal ions through both the phenolic oxygen and the nitrogen atom of the hydrazone group. This leads to the formation of metal complexes with various geometries, including square planar and octahedral. [, , ]

A: Yes, Salicylaldehyde phenylhydrazone can be used as an indicator for titrating organometallic reagents, specifically Grignard reagents. It offers a more cost-effective alternative to reagents like 1-pyreneacetic acid and diphenyl ditelluride. []

A: Salicylaldehyde phenylhydrazone, when immobilized on silica, has been investigated as a catalyst for the hydrolysis of cellulose. []

A: Yes, research has focused on synthesizing and characterizing p-substituted Salicylaldehyde phenylhydrazone derivatives. These studies examined the impact of structural modifications on antioxidant activity, demonstrating that the length of the substituent chain influences the overall activity. []

A: Studies have shown that Salicylaldehyde phenylhydrazone and its metal complexes possess cytotoxic activity against the MCF-7 cell line. Furthermore, these compounds exhibit antibacterial and antifungal activities, with some metal complexes, particularly those of nickel and copper, displaying higher antifungal activity than standard drugs. [, ]

A: Salicylaldehyde phenylhydrazone can be synthesized by reacting salicylaldehyde with phenylhydrazine. This reaction can be performed using traditional solvents like ethanol or greener alternatives like crude glycerol obtained from biodiesel production. []

A: Research suggests that Salicylaldehyde phenylhydrazone displays high selectivity towards lead (II) ions, making it a potential candidate for a fluorescent lead (II) probe. []

A: Yes, reactions of Salicylaldehyde phenylhydrazone with bis(π–η5:σ–η1-pentafulvene)titanium complexes have been investigated. These reactions result in the formation of hydrazonido and hydrazido titanium complexes exhibiting various coordination modes, including κ2N,N, κ1N, and κ3N,N,O. []

A: Research has explored the use of Salicylaldehyde phenylhydrazone derivatives as nitrogen sources for antibiotic production by Streptomyces hygroscopicus CH-7. Notably, the use of salicylaldehyde-thiosemicarbazone led to the highest yields of Hexaene H-85 and Azalomycine B. []

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